2-(1-picolinoylazetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(1-picolinoylazetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.341. The purity is usually 95%.
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Scientific Research Applications
Potential Applications in Disease Management and Metabolic Pathway Research
Role in Chromium Metabolism and Diabetes Management
Research has explored chromium compounds, including chromium picolinate, for their potential in managing diabetes and improving insulin sensitivity. Chromium picolinate supplementation has been studied for its effects on glycemic control in type 2 diabetes mellitus patients, showing mixed results across different studies. Some studies found beneficial effects on glycemic control and lipid profiles, suggesting that certain chromium compounds might enhance insulin sensitivity and potentially benefit individuals with diabetes or related metabolic disorders (Anderson et al., 1997; Kleefstra et al., 2006).
Exploration in Neurological Disorders and Cognitive Function
Picolinic acid, a metabolite involved in the tryptophan-kynurenine pathway, has been implicated in neurological disorders. Its role in neuroprotection and as a potential therapeutic target in diseases characterized by altered kynurenine pathway metabolism, such as neurodegenerative diseases or mood disorders, is of interest. The presence of picolinic acid in human cerebrospinal fluid and its diurnal variation suggest its involvement in central nervous system function and possibly in the pathophysiology of certain neurological conditions (Coggan et al., 2009).
Cancer Research and Chemotherapeutic Applications
Compounds with picolinic structure or derivatives have been evaluated for their antitumor activities and as potential chemotherapeutic agents. The study of ecteinascidin 743 (ET-743), a compound that binds to DNA in the minor groove, highlights the therapeutic potential of complex molecules in treating solid tumors. Though not directly related, the research methodology and pharmacokinetic studies of such compounds provide valuable insights into the design and evaluation of new therapeutic agents for cancer treatment (Ryan et al., 2001).
Properties
IUPAC Name |
2-[1-(pyridine-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-12-5-1-2-6-13(12)16(22)20(15)11-9-19(10-11)17(23)14-7-3-4-8-18-14/h1-4,7-8,11-13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIILRFSYFQXKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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